molecular formula C6H10ClNO2 B6290125 5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride CAS No. 2306271-65-6

5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride

Cat. No. B6290125
CAS RN: 2306271-65-6
M. Wt: 163.60 g/mol
InChI Key: WRZKRCAUHYWAFT-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride is a chemical compound with the CAS Number: 2306271-65-6 . It has a molecular weight of 163.6 and its IUPAC name is 5-oxa-2-azaspiro[3.4]octan-7-one hydrochloride .


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, a related compound, has been described in the literature . The synthesis strategy involved three successful routes. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employed readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .


Molecular Structure Analysis

The InChI code for 5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride is 1S/C6H9NO2.ClH/c8-5-1-6(9-2-5)3-7-4-6;/h7H,1-4H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular formula of 5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride is C6H10CLNO2 . The compound has an average mass of 113.158 Da and a monoisotopic mass of 113.084061 Da .

Safety and Hazards

The safety data sheet for 5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured . The compound should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

5-oxa-2-azaspiro[3.4]octan-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-5-1-6(9-2-5)3-7-4-6;/h7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZKRCAUHYWAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride

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